Methyl 3-bromoisonicotinate: A Comprehensive Technical Guide for Advanced Synthesis
Methyl 3-bromoisonicotinate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Methyl 3-bromoisonicotinate, with CAS Number 59786-31-1, is a pivotal reagent in modern synthetic organic chemistry, particularly in the realms of drug discovery and materials science.[1] Its structure, a pyridine ring substituted with a bromine atom at the 3-position and a methyl ester at the 4-position, offers a unique combination of reactivity and functionality. The electron-deficient nature of the pyridine ring, coupled with the strategic placement of the bromine atom and the ester group, makes it an exceptionally versatile building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and synthetic applications of Methyl 3-bromoisonicotinate, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of Methyl 3-bromoisonicotinate in a laboratory setting.
Core Chemical Properties
The fundamental properties of Methyl 3-bromoisonicotinate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| CAS Number | 59786-31-1 | [2] |
| Appearance | Colorless to yellow to orange clear liquid | [3][4] |
| Boiling Point | 134 °C at 15 mmHg | [3] |
| Density | 1.579 g/cm³ | [5] |
| Refractive Index | 1.56 | [3] |
| Flash Point | 103 °C | [3] |
| IUPAC Name | methyl 3-bromopyridine-4-carboxylate | [2] |
Safety and Handling
Methyl 3-bromoisonicotinate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Characterization: A Definitive Signature
The structural integrity and purity of Methyl 3-bromoisonicotinate are unequivocally confirmed through a combination of spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule.
-
δ 8.88 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the bromine atom.
-
δ 8.63 (d, J = 4.9 Hz, 1H): This doublet is assigned to the proton at the C6 position. It is coupled to the proton at the C5 position.
-
δ 7.64 (d, J = 4.9 Hz, 1H): This doublet corresponds to the proton at the C5 position, showing coupling with the C6 proton.
-
δ 4.02 (s, 3H): This sharp singlet is characteristic of the methyl ester protons.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the distinct carbon environments in Methyl 3-bromoisonicotinate. The predicted chemical shifts are as follows:
-
δ 164.5: Carbonyl carbon of the ester group.
-
δ 154.0: C6 carbon, deshielded by the adjacent nitrogen atom.
-
δ 152.5: C2 carbon, significantly deshielded by both the nitrogen and bromine atoms.
-
δ 142.0: C4 carbon, attached to the ester group.
-
δ 126.0: C5 carbon.
-
δ 120.0: C3 carbon, directly bonded to the bromine atom.
-
δ 52.5: Methyl carbon of the ester group.
Note: These are estimated chemical shifts and may vary slightly based on the solvent and experimental conditions.[3][7][8]
Infrared (IR) Spectroscopy
The IR spectrum highlights the key functional groups present in the molecule.
-
~1730 cm⁻¹ (strong): This strong absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.[9]
-
~3100-3000 cm⁻¹ (weak to medium): These absorptions are attributed to the C-H stretching vibrations of the aromatic pyridine ring.[10]
-
~1600-1450 cm⁻¹ (medium): These bands correspond to the C=C and C=N stretching vibrations within the pyridine ring.[10]
-
~1300-1100 cm⁻¹ (strong): Strong absorptions in this region are indicative of the C-O stretching vibrations of the ester group.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak and fragmentation pattern.
-
M⁺ at m/z 215/217: The presence of a bromine atom results in a pair of molecular ion peaks of approximately equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.[11][12]
-
Key Fragmentation Peaks:
-
m/z 184/186: Loss of the methoxy group (-OCH₃).
-
m/z 156/158: Loss of the entire ester group (-COOCH₃).
-
m/z 136: Loss of the bromine atom.[11]
-
Synthesis of Methyl 3-bromoisonicotinate
A common and straightforward method for the preparation of Methyl 3-bromoisonicotinate is the Fischer esterification of 3-bromoisonicotinic acid.
Experimental Protocol: Fischer Esterification
This protocol describes a reliable method for the synthesis of Methyl 3-bromoisonicotinate.
Materials:
-
3-Bromoisonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-bromoisonicotinic acid (1.0 eq.) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.2 eq.) dropwise with stirring.[5]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromoisonicotinate as a liquid.[5]
The Cornerstone of Cross-Coupling: Synthetic Applications
The true utility of Methyl 3-bromoisonicotinate lies in its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of highly functionalized pyridine derivatives.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures. Methyl 3-bromoisonicotinate readily participates in this reaction with various boronic acids.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
Methyl 3-bromoisonicotinate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Methyl 3-bromoisonicotinate (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).[15][16]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct linkage of terminal alkynes to the pyridine core, a valuable transformation for the synthesis of rigid molecular scaffolds.[11][17]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
Methyl 3-bromoisonicotinate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Methyl 3-bromoisonicotinate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.) in anhydrous THF.[18][19]
-
Add triethylamine (2.5 eq.) followed by the dropwise addition of phenylacetylene (1.2 eq.).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a direct route to N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.[20][21]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
Methyl 3-bromoisonicotinate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq.), XPhos (0.036 eq.), and sodium tert-butoxide (1.4 eq.).[1][22]
-
Add Methyl 3-bromoisonicotinate (1.0 eq.) and anhydrous toluene.
-
Add morpholine (1.2 eq.) and seal the tube.
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Mechanistic Insights: Understanding Reactivity
The reactivity of Methyl 3-bromoisonicotinate in palladium-catalyzed cross-coupling reactions is governed by the electronic properties of the pyridine ring and the substituents.[23] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the 4-position makes the C3-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[24] However, the pyridine nitrogen can also coordinate to the palladium center, potentially influencing the catalytic activity. The choice of ligand is therefore crucial to modulate the electronic and steric environment of the palladium catalyst to achieve optimal reactivity and selectivity.[23][25]
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The functionalized pyridine core accessible through reactions of Methyl 3-bromoisonicotinate is a privileged scaffold in medicinal chemistry. Notably, this building block has been employed in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of Methyl 3-bromoisonicotinate are key intermediates in the synthesis of inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and the PI3K/Akt/mTOR signaling pathway.[5][26][27] The ability to readily introduce diverse substituents at the 3-position via cross-coupling allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[2][28]
Conclusion
Methyl 3-bromoisonicotinate is an indispensable tool for the modern synthetic chemist. Its well-defined chemical properties, predictable reactivity in a range of powerful cross-coupling reactions, and proven utility in the synthesis of biologically active molecules underscore its importance. This guide has provided a comprehensive overview, from fundamental properties and spectroscopic data to detailed experimental protocols and mechanistic considerations, to empower researchers in leveraging this versatile building block for their synthetic endeavors.
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